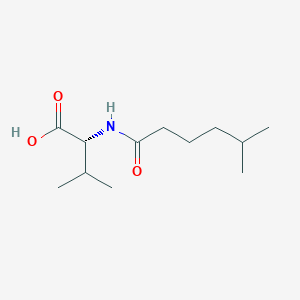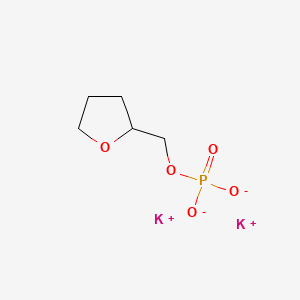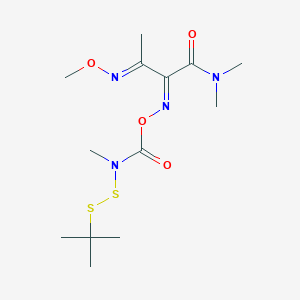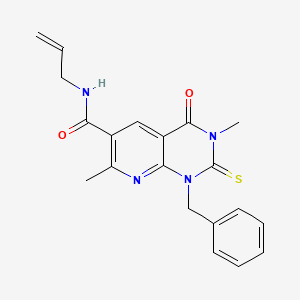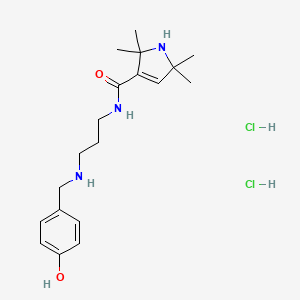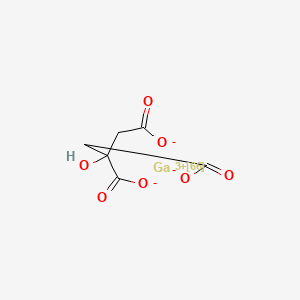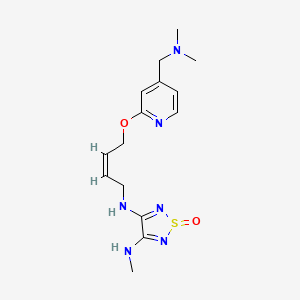
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N'-methyl-, 1-oxide, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a pyridinyl group, a dimethylamino group, and a butenyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- typically involves multi-step organic reactions. The process may start with the formation of the thiadiazole ring, followed by the introduction of the pyridinyl and dimethylamino groups. The final step often involves the oxidation of the compound to form the 1-oxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions.
化学反応の分析
Types of Reactions
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound back to its non-oxidized form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1,2,5-Thiadiazole-3,4-diamine, N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, 1-oxide
- 1,2,5-Thiadiazole-3,4-diamine, N-(2-(2-(dimethylamino)ethyl)phenyl)-, 1-oxide
Uniqueness
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- is unique due to its specific structural features, such as the presence of the pyridinyl and dimethylamino groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
103922-42-5 |
|---|---|
分子式 |
C15H22N6O2S |
分子量 |
350.4 g/mol |
IUPAC名 |
3-N-[(Z)-4-[4-[(dimethylamino)methyl]pyridin-2-yl]oxybut-2-enyl]-4-N-methyl-1-oxo-1,2,5-thiadiazole-3,4-diamine |
InChI |
InChI=1S/C15H22N6O2S/c1-16-14-15(20-24(22)19-14)18-7-4-5-9-23-13-10-12(6-8-17-13)11-21(2)3/h4-6,8,10H,7,9,11H2,1-3H3,(H,16,19)(H,18,20)/b5-4- |
InChIキー |
HOIQYEIZPSQCLO-PLNGDYQASA-N |
異性体SMILES |
CNC1=NS(=O)N=C1NC/C=C\COC2=NC=CC(=C2)CN(C)C |
正規SMILES |
CNC1=NS(=O)N=C1NCC=CCOC2=NC=CC(=C2)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



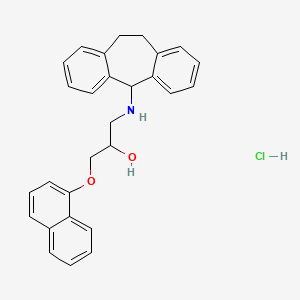
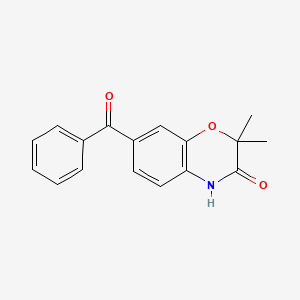
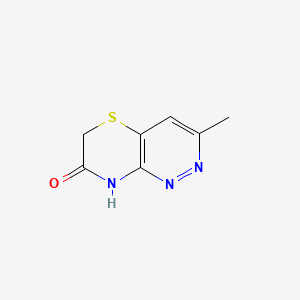

![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
